molecular formula C11H14N4O B7451330 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile

Número de catálogo: B7451330
Peso molecular: 218.26 g/mol
Clave InChI: WAVNXZIIUJFHGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile, also known as CLP257, is a small molecule drug that has been recently discovered to have potential therapeutic applications. It is a potent and selective inhibitor of TRESK (TWIK-related spinal cord K+ channel), a member of the two-pore domain potassium channel family. TRESK channels play a crucial role in regulating the excitability of sensory neurons, and their dysfunction has been linked to various neuropathic pain conditions.

Mecanismo De Acción

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is a potent and selective inhibitor of TRESK channels, which are expressed in sensory neurons and play a crucial role in regulating their excitability. By inhibiting TRESK channels, this compound reduces the excitability of sensory neurons, leading to a reduction in pain sensitivity. The exact mechanism by which this compound inhibits TRESK channels is not fully understood, but it is thought to involve binding to a specific site on the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on TRESK channels, with no significant effect on other potassium channels. In addition, this compound has been shown to have a minimal effect on cardiac function, making it a potentially safe and effective drug for the treatment of neuropathic pain. This compound has also been shown to have a low potential for drug-drug interactions, making it a potentially useful drug for combination therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile is its selectivity for TRESK channels, which allows for a more precise investigation of the role of these channels in neuropathic pain. In addition, this compound has a long-lasting analgesic effect, which makes it a useful tool for studying the mechanisms of chronic pain. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of 1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile. One potential application is in the development of novel analgesic drugs for the treatment of neuropathic pain. In addition, this compound could be used as a tool to investigate the role of TRESK channels in other physiological processes, such as sleep regulation and mood disorders. Finally, further research is needed to optimize the pharmacokinetic properties of this compound, such as solubility and bioavailability, to improve its potential as a therapeutic drug.

Métodos De Síntesis

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile was first synthesized by a team of researchers from the University of Oxford led by Dr. Edward Stevens. The synthesis involves a multistep process starting from commercially available starting materials. The first step involves the preparation of a key intermediate, 6-bromo-1-hexanol, which is then converted to the imidazole derivative via a series of reactions involving protection and deprotection of functional groups. The final step involves the introduction of the nitrile group to yield this compound. The overall yield of the synthesis is around 10%, and the purity of the final product is >99%.

Aplicaciones Científicas De Investigación

1-(6-Hydroxyhexyl)imidazole-4,5-dicarbonitrile has been extensively studied for its potential therapeutic applications in various neuropathic pain conditions. It has been shown to be effective in reducing pain sensitivity in animal models of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. In addition, this compound has been shown to have a long-lasting analgesic effect, with a duration of up to 24 hours.

Propiedades

IUPAC Name

1-(6-hydroxyhexyl)imidazole-4,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-7-10-11(8-13)15(9-14-10)5-3-1-2-4-6-16/h9,16H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVNXZIIUJFHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCCCCCO)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.